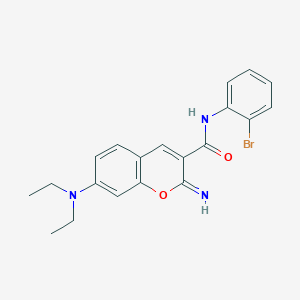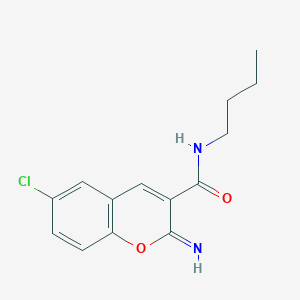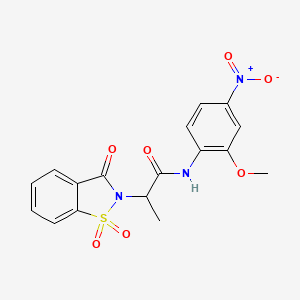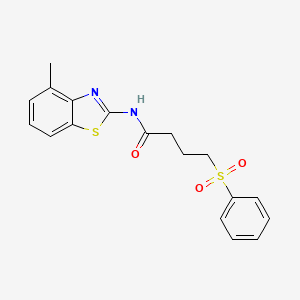![molecular formula C19H25ClN6O B6492614 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride CAS No. 1179459-74-5](/img/structure/B6492614.png)
1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{[4,6-Bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is a chemical compound known for its versatility and significant role in various research domains. This compound is particularly noted for its applications in medicinal chemistry and biological research due to its unique structural properties.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, have been shown to have nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division and circadian rhythms.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Pharmacokinetics
Modifications of similar compounds have been made to improve their pharmacokinetic profile .
Result of Action
Compounds with similar structures have shown significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These changes can result in varied cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities . Studies have shown that the stability of this compound can be influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term exposure to this compound in in vitro or in vivo settings can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it may induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished efficacy or increased toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, it may enhance the activity of enzymes involved in energy production, thereby increasing ATP levels and promoting cellular energy metabolism. Additionally, it can affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cellular environment. Once inside the cell, it may localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride typically involves multi-step organic synthesis. A common approach starts with the synthesis of the core triazine structure, followed by functionalization with the necessary amino and pyrrolidine groups. The final step often involves the introduction of the ethan-1-one group and subsequent conversion to the hydrochloride salt. Reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for larger-scale reactions. This includes the use of industrial-grade solvents, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-{[4,6-Bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the phenyl ethanone group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine core and the phenyl ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require specific temperatures, pH levels, and solvents.
Major Products
The major products from these reactions depend on the specific reaction pathway but commonly include modified triazine derivatives, substituted phenyl ethanone compounds, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride is used as a building block for more complex molecules and as a reagent in various organic syntheses.
Biology
Biological research utilizes this compound for its potential as an enzyme inhibitor, due to the triazine core's ability to interact with biological molecules. It's often employed in studies aiming to understand enzyme mechanisms or to develop new inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, it serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for large-scale production processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-{[4,6-Dimethoxy-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride
1-(3-{[4,6-Diethyl-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride
1-(3-{[4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride
Uniqueness
Compared to similar compounds, 1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride stands out due to its specific arrangement of functional groups, which enhances its stability and reactivity. This unique structure also contributes to its potent biological activity and broad applicability in scientific research.
Propiedades
IUPAC Name |
1-[3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O.ClH/c1-14(26)15-7-6-8-16(13-15)20-17-21-18(24-9-2-3-10-24)23-19(22-17)25-11-4-5-12-25;/h6-8,13H,2-5,9-12H2,1H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAKHLLOSTLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)

![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0(2),]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)

![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)
